molecular formula C16H14O4 B1668438 Cardamonin CAS No. 19309-14-9

Cardamonin

Cat. No.: B1668438
CAS No.: 19309-14-9
M. Wt: 270.28 g/mol
InChI Key: NYSZJNUIVUBQMM-BQYQJAHWSA-N
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Mechanism of Action

Target of Action

Cardamonin, a naturally occurring flavonoid, primarily targets the Kelch-like ECH-associated protein 1 (KEAP1)/nuclear factor erythroid-2 related factor 2 (NRF2) signaling pathway . It also interacts with the mammalian target of rapamycin (mTOR) signaling pathway , which plays a crucial role in autophagy .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it has been found to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway , which inhibits the human coronavirus OC43 infection in human lung cells . It also modulates the serotonergic 5-HT1A receptor pathway in neuropathic pain mice models .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to inhibit proliferation, migration, invasion, and induce apoptosis through the involvement of Wnt/β-catenin, NF-κB, and PI3K/Akt pathways . It also modulates the N-methyl-d-aspartate (NMDA) and non-NMDA glutamate receptors, PKC activity, l-arginine/NO/cGMP (cyclic guanosine monophosphate) pathway, and ATP-sensitive K+ channel .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound are still under study . In vitro and in vivo studies have shown that this compound has low bioavailability and bioaccessibility .

Result of Action

This compound exerts a broad spectrum of biological activities against many diseases, including type 2-diabetes (T2DM), neurodegenerative diseases, cancer, cardiovascular diseases (CVDs), rheumatoid arthritis, anti-microbial, Sjogren’s syndrome, anti-inflammatory, inflammatory bowel disease (IBD), and others . It can upregulate pro-apoptotic proteins such as Bcl-2 associated X protein (Bax) and caspase-3, and downregulate anti-apoptotic molecules such as B-cell lymphoma 2 (Bcl-2), thus inducing apoptosis in various cell lines .

Action Environment

Environmental factors such as agronomic, genetic, and climatic factors can impact the growth and yield of this compound . The compound’s action, efficacy, and stability may be influenced by these factors.

Biochemical Analysis

Biochemical Properties

Cardamonin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the broad spectrum of biological activities against many diseases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Cardamonin can be synthesized through both natural and chemical methods. In natural synthesis, plants produce this compound via the general flavonoid biosynthesis pathway, involving multiple enzymes . The chemical synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Cardamonin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Cardamonin is unique among chalcones due to its specific substitution pattern, which contributes to its distinct biological activities. Similar compounds include:

    Licochalcone A: Another chalcone with anti-inflammatory and anti-cancer properties.

    Isoliquiritigenin: A chalcone known for its antioxidant and anti-inflammatory effects.

    Flavokawain B: A chalcone with potential anti-cancer activity.

This compound stands out due to its broader spectrum of biological activities and its presence in a wide range of medicinal plants.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSZJNUIVUBQMM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029726
Record name (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19309-14-9
Record name Cardamonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19309-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cardamomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroxymethoxychalcone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARDAMONIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROXYMETHOXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Cardamonin exhibits its effects by interacting with various cellular pathways and proteins. Notably, it has been identified as a potent inhibitor of STAT3 [, ] and NF-κB [, , , , ], two key transcription factors involved in inflammation, cell survival, and proliferation. Additionally, this compound significantly impacts the mTOR pathway, particularly mTORC1 [, , , , ], a central regulator of cell growth, metabolism, and angiogenesis.

ANone: this compound's suppression of mTORC1 activity contributes to its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the proliferation [, ] and metastasis [, ] of cancer cells, likely by disrupting mTORC1-regulated processes such as protein synthesis and cell cycle progression. Additionally, this compound's impact on mTOR signaling affects angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis [].

ANone: Research suggests that this compound can induce apoptosis, a form of programmed cell death, in cancer cells through a mechanism involving oxidative stress [, ]. This involves depleting intracellular glutathione (GSH), a crucial antioxidant, and increasing the production of reactive oxygen species (ROS) []. These effects ultimately contribute to the activation of the intrinsic mitochondrial apoptotic pathway.

ANone: this compound (2′,4′-dihydroxy-6′-methoxychalcone) has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic characterization, the structure of this compound has been confirmed using techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [].

ANone: Studies investigating this compound analogues revealed key structural features influencing its cytotoxicity []. Modifications to the hydroxyl group, the presence of an alkene group, and the addition of specific chemical groups were found to impact activity. Notably, complexing this compound with metal ions, particularly copper (II) [, ], significantly enhanced its cytotoxic effects.

ANone: Specific details regarding the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability are not extensively discussed within the provided research papers.

ANone: The provided studies focus on preclinical research investigating the biological activities and mechanisms of this compound. Consequently, information directly pertaining to SHE (Safety, Health, and Environment) regulations and compliance is not within the scope of these studies.

ANone: In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against various cancer cell lines, including lung cancer [], nasopharyngeal carcinoma [, ], multiple myeloma [], and ovarian cancer [, , ]. These studies have identified key molecular mechanisms underlying its effects, including apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways involved in cancer cell survival and proliferation.

ANone: this compound's therapeutic potential has been further supported by in vivo studies using animal models. For instance, it has shown efficacy in reducing tumor growth in a xenograft mouse model of nasopharyngeal carcinoma [] and attenuating pressure overload-induced cardiac remodeling and dysfunction in mice []. Additionally, it has demonstrated promising results in models of inflammatory diseases like colitis [] and gouty arthritis [].

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